N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide
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Overview
Description
N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aniline, propyl, and quinazolinyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the aniline derivative, followed by the introduction of the propyl chain through alkylation reactions. The quinazolinyl group is then incorporated using cyclization reactions involving appropriate precursors. The final step involves the formation of the propanamide moiety through amidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents. The reaction conditions are optimized to achieve efficient conversion rates and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinyl group to its dihydro form.
Substitution: The aniline and propyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The quinazolinyl group is known to interact with nucleic acids and proteins, potentially affecting gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(N-methyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide
- **N-[3-(N-ethyl-4-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide
Uniqueness
N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide stands out due to its specific substitution pattern on the aniline and quinazolinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H29N5O2S |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C25H29N5O2S/c1-3-29(18-9-6-8-17(2)16-18)15-7-14-26-22(31)13-12-21-24(32)30-23(27-21)19-10-4-5-11-20(19)28-25(30)33/h4-6,8-11,16,21,27H,3,7,12-15H2,1-2H3,(H,26,31) |
InChI Key |
BXMGGLGERTUMAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CCC1C(=O)N2C(=C3C=CC=CC3=NC2=S)N1)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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